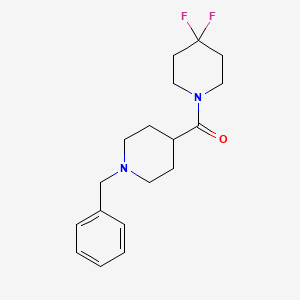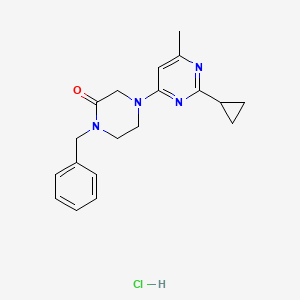![molecular formula C17H25N5 B12263497 N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263497.png)
N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The piperidine ring is often prepared via a reductive amination reaction. The final step involves coupling the pyrazole and piperidine intermediates with the pyridine moiety under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-{1-[2-(4-methyl-1H-imidazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine
- N-methyl-N-{1-[2-(4-methyl-1H-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine
Uniqueness
N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine is unique due to its specific combination of pyrazole, piperidine, and pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H25N5 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-methyl-N-[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H25N5/c1-15-13-19-22(14-15)12-11-21-9-6-16(7-10-21)20(2)17-5-3-4-8-18-17/h3-5,8,13-14,16H,6-7,9-12H2,1-2H3 |
Clave InChI |
QHLXNORZCKJFGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)CCN2CCC(CC2)N(C)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-3-[2-(5-methyl-1H-imidazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B12263425.png)
![6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12263429.png)
![4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263431.png)
![4-chloro-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263435.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]furan-3-carboxamide](/img/structure/B12263445.png)
![5-chloro-N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12263454.png)
![4,7-Dimethoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12263464.png)

![4-bromo-1-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12263474.png)
![[1-(6-Chloroquinoxalin-2-yl)piperidin-4-yl]methanol](/img/structure/B12263479.png)
![4-[6-Methyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12263480.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12263489.png)
![4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263494.png)
